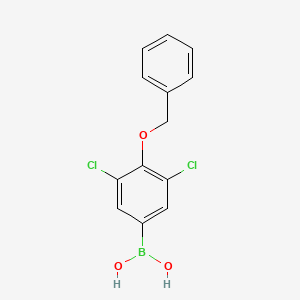

4-(苯甲氧基)-3,5-二氯苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

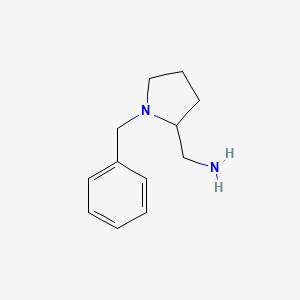

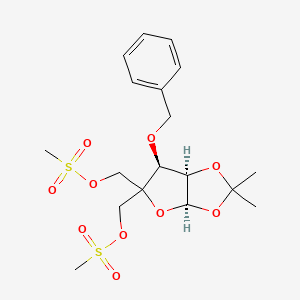

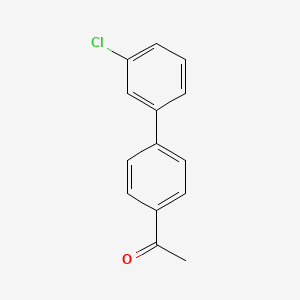

The compound "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki coupling reactions that are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of halogenated phenols as starting materials. For example, a related compound, 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, has been synthesized from tetrachlorocatechol and boric acid . Although the exact synthesis of "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" is not detailed in the provided papers, it can be inferred that a similar halogenated precursor might be used, with subsequent introduction of the benzyloxy group and the boronic acid moiety through appropriate synthetic routes.

Molecular Structure Analysis

Boronic acids typically exhibit trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure and geometries of related compounds have been optimized using density functional theory (DFT) methods, which could also be applied to "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" to predict its structure and reactivity .

Chemical Reactions Analysis

Boronic acids are known for their role in cross-coupling reactions, such as the Suzuki reaction, where they react with halide-containing compounds in the presence of a palladium catalyst to form carbon-carbon bonds . The presence of electron-withdrawing groups, such as the dichloro substituents in "4-(Benzyloxy)-3,5-dichlorophenylboronic acid", can influence the reactivity of the boronic acid in these coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the presence of the benzyloxy group could affect the solubility and stability of the compound. The dichloro substituents may also impact the acidity of the boronic acid and its behavior in solution. Spectroscopic techniques such as NMR and IR can be used to characterize these properties, as demonstrated in studies of similar compounds . Additionally, computational methods like DFT can provide insights into the electronic properties, such as the HOMO-LUMO gap, which can be related to the chemical reactivity of the compound .

科学研究应用

镧系配位化合物中的发光性质

Sivakumar 等人(2010 年)的一项研究探讨了 4-苯甲氧基苯甲酸衍生物在合成镧系配位化合物中的应用。这些化合物表现出受给电子或吸电子取代基影响的不同光物理性质,突出了在材料科学中的潜在应用,特别是在某些环境中提高发光效率方面 (Sivakumar、Reddy、Cowley 和 Vasudevan,2010 年)。

过氧化物凝结和光过氧化物凝结处理

Brillas 等人(2003 年)研究了使用过氧化物凝结和光过氧化物凝结处理降解 4-氯苯氧基乙酸。该过程涉及使用氧化羟基自由基快速净化,证明了该化合物在环境修复和废水处理中的效用 (Brillas、Boye 和 Dieng,2003 年)。

分子结构和理论计算研究

Kurt 等人(2009 年)专注于 3,4-二氯苯硼酸的分子结构和振动研究。这项涉及实验和理论方法的工作与理解此类化合物在各个科学领域的根本性质和潜在应用有关 (Kurt、Sertbakan、Özduran 和 Karabacak,2009 年)。

配位聚合物和光物理性质

Sivakumar 等人(2011 年)对镧系基配位聚合物的研究利用了 3,5-二羟基苯甲酸酯的衍生物,包括 4-(苯甲氧基)-3,5-二氯苯硼酸。这项研究在无机化学领域具有重要意义,特别是在合成具有独特结构和发光性质的材料方面 (Sivakumar、Reddy、Cowley 和 Butorac,2011 年)。

偶氮吡唑啉衍生物的合成

Hawaiz 和 Samad(2012 年)使用 4-(苯甲氧基)-3,5-二氯苯硼酸合成了新的偶氮吡唑啉衍生物,证明了其在开发具有显着抗菌性能的生物活性化合物方面的潜力 (Hawaiz 和 Samad,2012 年)。

作用机制

Target of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond-forming reactions . Therefore, it can be inferred that the compound might interact with palladium catalysts in these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound might participate in transmetalation, a process where it transfers its organic group from boron to palladium . This is a key step in the formation of the new carbon-carbon bond .

Biochemical Pathways

Considering its potential role in suzuki-miyaura cross-coupling reactions , it can be involved in the synthesis of various organic compounds, thus affecting multiple biochemical pathways.

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions , it can contribute to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.

安全和危害

Similar compounds like “4-Tolylboronic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

属性

IUPAC Name |

(3,5-dichloro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXPPGSWZDNMOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400703 |

Source

|

| Record name | 4-(Benzyloxy)-3,5-dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003298-85-8 |

Source

|

| Record name | B-[3,5-Dichloro-4-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003298-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-3,5-dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)